Cas no 850568-72-8 (Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

O tert-butil 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolano-2-il)benzoato é um composto organoborônico amplamente utilizado em síntese orgânica, particularmente em reações de acoplamento cruzado, como a Suzuki-Miyaura. Sua estrutura contém um grupo éster de tert-butilo e um grupo dioxaborolano, que conferem alta estabilidade e reatividade controlada. Este reagente é valorizado por sua pureza elevada, solubilidade em solventes orgânicos comuns e compatibilidade com uma variedade de condições reacionais. Sua aplicação inclui a síntese de intermediários farmacêuticos, materiais orgânicos funcionais e compostos aromáticos complexos. A presença do grupo protetor tert-butílico oferece adicional versatilidade em estratégias de desproteção seletiva.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate structure
850568-72-8 structure
Product Name:Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
N.o CAS:850568-72-8
MF:C17H25BO4
MW:304.189005613327
MDL:MFCD03453055
CID:719830
PubChem ID:354333902
Update Time:2025-06-17

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 4-(tert-Butoxycarbonyl)benzeneboronic acid pinacol ester
    • 4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
    • Benzoic acid,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • NULL
    • BM559
    • OR4118
    • 4-Boc-phenylboronic Acid Pinacol Ester
    • 2-(4-tert-Butoxycarbonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid tert-Butyl Ester
    • 4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID, PINACOL ESTER
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
    • 4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester, AldrichCPR
    • GNXLDEFJAZGNCJ-UH
    • 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (ACI)
    • 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid tert-butyl ester
    • 4-(Boc-)-phenylboronic acid
    • EN300-7372455
    • SY056873
    • AKOS015950765
    • 4-(t-Butoxycarbonyl)phenylboronic acid pinacol ester
    • GNXLDEFJAZGNCJ-UHFFFAOYSA-N
    • 850568-72-8
    • MFCD03453055
    • Z1741981029
    • (4-(TERT-BUTOXYCARBONYL)PHENYL)BORONIC ACID PINACOL ESTER
    • DTXSID20402582
    • SCHEMBL900346
    • 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Benzoic Acid 1,1-Dimethylethyl Ester
    • B5132
    • 4-Tert-butoxycarbonylphenylboronic acid pinacol ester
    • BCP11508
    • CS-W012104
    • DS-16076
    • Tert-butyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • MDL: MFCD03453055
    • Inchi: 1S/C17H25BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
    • Chave InChI: GNXLDEFJAZGNCJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 304.18500
  • Massa monoisotópica: 304.185
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 401
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 44.8

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.04
  • Ponto de Fusão: 128-132
  • Ponto de ebulição: 389.1℃ at 760 mmHg
  • Ponto de Flash: 189.1±23.2 °C
  • Índice de Refracção: 1.517
  • PSA: 44.76000
  • LogP: 2.94110

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Informações de segurança

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5132-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97.0%(GC&T)
5g
2045.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5132-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97.0%(GC&T)
1g
500.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
5g
2078.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
1g
526.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4499-25g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 98%
25g
8316.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-5g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
5g
365.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-1g
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
1g
102.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YY907-250mg
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
850568-72-8 97%
250mg
56CNY 2021-05-08
Frontier Specialty Chemicals
B4499-1 g
4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
850568-72-8
1g
$ 13.00 2022-11-04
Frontier Specialty Chemicals
B4499-5 g
4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
850568-72-8
5g
$ 48.00 2022-11-04

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  5 min, rt
1.2 Reagents: Oxygen Catalysts: (SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato(2-)-κN21,κN22,κ… ;  6 h, 110 °C
Referência
Pd(II)-Porphyrin Complexes - the First Use as Safer and Efficient Catalysts for Miyaura Borylation
Rao, Kanusu Umamaheswara; Venkateswarlu, Katta, Synlett, 2018, 29(8), 1055-1060

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  30 min; 18 h, 80 °C
Referência
Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory
Wang, Timothy C.; Bury, Wojciech; Gomez-Gualdron, Diego A.; Vermeulen, Nicolaas A.; Mondloch, Joseph E.; et al, Journal of the American Chemical Society, 2015, 137(10), 3585-3591

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Referência
Non-Catalytic Benefits of Ni(II) Binding to an Si(111)-PNP Construct for Photoelectrochemical Hydrogen Evolution Reaction: Metal Ion Induced Flat Band Potential Modulation
Gurrentz, Joseph M. ; Rose, Michael J., Journal of the American Chemical Society, 2020, 142(12), 5657-5667

Método de produção 4

Condições de reacção
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Cyclohexane ;  0.055 s, -28 °C
1.2 Solvents: Tetrahydrofuran ;  2.2 s, -28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki-Miyaura coupling without intentionally added base
Nagaki, Aiichiro; Moriwaki, Yuya; Yoshida, Jun-ichi, Chemical Communications (Cambridge, 2012, 48(91), 11211-11213

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C
Referência
Anomalous Reactivity of Silylborane: Transition-Metal-Free Boryl Substitution of Aryl, Alkenyl, and Alkyl Halides with Silylborane/Alkoxy Base Systems
Yamamoto, Eiji; Izumi, Kiyotaka; Horita, Yuko; Ito, Hajime, Journal of the American Chemical Society, 2012, 134(49), 19997-20000

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  6 h, 80 °C
Referência
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; Baek, Seung-yeol; Park, Jinyoung; Kim, Seoung-Tae ; Tussupbayev, Samat ; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

Método de produção 7

Condições de reacção
1.1 Solvents: Diethyl ether ;  rt; 1.5 h, rt
1.2 Reagents: Water ;  rt
Referência
Effect of the functionalisation route on a Zr-MOF with an Ir-NHC complex for catalysis
Carson, Fabian; Martinez-Castro, Elisa; Marcos, Rocio; Miera, Greco Gonzalez; Jansson, Kjell; et al, Chemical Communications (Cambridge, 2015, 51(54), 10864-10867

Método de produção 8

Condições de reacção
1.1 Reagents: Tosyl chloride Solvents: Pyridine ;  15 h, rt
Referência
Arrangement of proteinogenic α-amino acids on a cyclic peptide comprising alternate biphenyl-cored ζ-amino acids
Tashiro, Shohei; Chiba, Masayuki; Shionoya, Mitsuhiko, Chemistry - An Asian Journal, 2017, 12(10), 1087-1094

Método de produção 9

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, reflux
Referência
3D-printed cartridge system for in-flow photo-oxygenation of 7-aminothienopyridinones
Rastelli, Ettore J. ; Yue, Doris; Millard, Caroline; Wipf, Peter, Tetrahedron, 2021, 79,

Método de produção 10

Condições de reacção
1.1 Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Referência
A Metal-Organic Framework with Covalently Bound Organometallic Complexes
Oisaki, Kounosuke; Li, Qiaowei; Furukawa, Hiroyasu; Czaja, Alexander U.; Yaghi, Omar M., Journal of the American Chemical Society, 2010, 132(27), 9262-9264

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature
Zhu, Wei; Ma, Dawei, Organic Letters, 2006, 8(2), 261-263

Método de produção 12

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Referência
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 1 h, 30 °C; 30 °C → 0 °C
1.3 Reagents: Tetrabutylammonium fluoride ;  3 h, 0 °C
Referência
Formal Nucleophilic Boryl Substitution of Organic Halides with Silylborane/Alkoxy Base System
Yamamoto, Eiji; Izumi, Kiyotaka; Horita, Yuko; Ukigai, Satoshi; Ito, Hajime, Topics in Catalysis, 2014, 57(10-13), 940-945

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referência
A New Approach to Non-Coordinating Anions: Lewis Acid Enhancement of Porphyrin Metal Centers in a Zwitterionic Metal-Organic Framework
Johnson, Jacob A.; Petersen, Brenna M.; Kormos, Attila; Echeverria, Elena; Chen, Yu-Sheng; et al, Journal of the American Chemical Society, 2016, 138(32), 10293-10298

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ,  Toluene ;  24 h, 110 °C
1.2 Reagents: Water
Referência
Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions
Niu, Yi-Jie; Sui, Guo-Hui; Zheng, Hong-Xing; Shan, Xiang-Huan; Tie, Lin; et al, Journal of Organic Chemistry, 2019, 84(17), 10805-10813

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Fornecedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd